1H-Imidazole-4,5-dimethanol, 2-phenyl-

Epoxy Curing Thermal Stability Material Science

1H-Imidazole-4,5-dimethanol, 2-phenyl- (commonly referred to as 2-phenyl-4,5-dihydroxymethylimidazole or Curezol 2PHZ) is a substituted imidazole derivative bearing two hydroxymethyl groups at the 4- and 5-positions and a phenyl ring at the 2-position. This heterocyclic diol has the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol, appearing as a white to light yellow crystalline powder with a notably high melting point of approximately 288°C, a density of 1.32–1.33 g/cm³, and a refractive index of 1.65.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 61698-32-6
Cat. No. B1584932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-4,5-dimethanol, 2-phenyl-
CAS61698-32-6
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(N2)CO)CO
InChIInChI=1S/C11H12N2O2/c14-6-9-10(7-15)13-11(12-9)8-4-2-1-3-5-8/h1-5,14-15H,6-7H2,(H,12,13)
InChIKeyUUQQGGWZVKUCBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole-4,5-dimethanol, 2-phenyl- (CAS 61698-32-6): A High-Melting Imidazole Diol for Latent Epoxy Curing and Advanced Material Science


1H-Imidazole-4,5-dimethanol, 2-phenyl- (commonly referred to as 2-phenyl-4,5-dihydroxymethylimidazole or Curezol 2PHZ) is a substituted imidazole derivative bearing two hydroxymethyl groups at the 4- and 5-positions and a phenyl ring at the 2-position [1]. This heterocyclic diol has the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol, appearing as a white to light yellow crystalline powder with a notably high melting point of approximately 288°C, a density of 1.32–1.33 g/cm³, and a refractive index of 1.65 . Its distinctive structural features—the 2-phenyl motif coupled with dual primary alcohol functionalities—confer a unique combination of thermal stability, latency in epoxy curing, and chelation potential, making it a specialized intermediate for high-performance epoxy resin compositions, semiconductor encapsulation materials, and coordination chemistry applications.

Why Simple Imidazole Analogs Cannot Substitute 1H-Imidazole-4,5-dimethanol, 2-phenyl- in Precision Epoxy Curing and High-Temperature Applications


Although numerous imidazole derivatives (e.g., 2-methylimidazole, 2-phenylimidazole, 2-ethyl-4-methylimidazole) are widely used as epoxy curing agents, their curing profiles, latent periods, and physical properties differ drastically [1][2]. Unsubstituted or mono-substituted imidazoles typically exhibit rapid gelation, limited pot life, and moderate thermal stability, rendering them unsuitable for processes requiring extended working times, controlled viscosity evolution, and high post-cure glass transition temperatures. The presence of dual hydroxymethyl groups on 1H-Imidazole-4,5-dimethanol, 2-phenyl- fundamentally alters the nucleophilicity and steric hindrance of the imidazole ring, delivering an unmatched latency–cure speed balance and enabling performance that generic imidazoles cannot achieve.

Quantitative Differentiation Evidence: 1H-Imidazole-4,5-dimethanol, 2-phenyl- vs. Closest Imidazole Analogs


Melting Point Differential: 1H-Imidazole-4,5-dimethanol, 2-phenyl- vs. Common Imidazole Accelerators

1H-Imidazole-4,5-dimethanol, 2-phenyl- displays a melting point of 288°C, substantially higher than 2-methylimidazole (142–145°C), 2-phenylimidazole (142–148°C), and 2-ethyl-4-methylimidazole (47–54°C) [1]. This elevated melting point directly translates to superior thermal stability during compounding and storage, reducing the risk of premature curing at elevated processing temperatures and enabling use in high-temperature epoxy molding compounds where lower-melting imidazoles would cause early gelation.

Epoxy Curing Thermal Stability Material Science

Extended Gel Time with Retained Fast Cure: 1H-Imidazole-4,5-dimethanol, 2-phenyl- in BGA Encapsulation

In an epoxy resin composition comprising a phenolic hardener and inorganic filler, 1H-Imidazole-4,5-dimethanol, 2-phenyl- provides a gel time of ≥30 seconds at 175°C while maintaining a full cure time of 90–120 seconds, resulting in a cured material with a glass transition temperature (Tg) ≥150°C after molding and ≥180°C after post-cure [1]. In contrast, the fast-acting 2-methylimidazole (2-MI) delivers a gel time of only ~35 seconds at a lower temperature of 150°C, indicating drastically higher reactivity that would cause excessively short gel times at 175°C, leading to molding defects in large-panel BGA packages [2]. The target compound thus uniquely provides a wide processing window without sacrificing final thermal performance.

Epoxy Cure Kinetics Semiconductor Packaging Gel Time

Room-Temperature Latency: 1H-Imidazole-4,5-dimethanol, 2-phenyl- Enables Single-Component Epoxy Formulations

Curezol 2PHZ-S, the commercial formulation of 1H-Imidazole-4,5-dimethanol, 2-phenyl-, achieves single-package latency ranging from several hours to greater than six months at room temperature . This dramatically exceeds the working life of standard imidazoles such as 2-methylimidazole, which exhibits a working life of only 4–5 hours at typical use levels [1], and also surpasses the pot life of 2-ethyl-4-methylimidazole (e.g., 48 hours at 2 phr in waterborne systems [2]). The extended latency is attributed to the steric and electronic effects of the dual hydroxymethyl groups, which suppress nucleophilic attack on epoxy rings at ambient temperature while permitting rapid cure upon thermal triggering.

Latent Curing Agent One-Pack Epoxy Shelf Life

Density and Refractive Index as Differentiation Markers for 1H-Imidazole-4,5-dimethanol, 2-phenyl-

1H-Imidazole-4,5-dimethanol, 2-phenyl- exhibits a density of 1.32 g/cm³ and a refractive index of 1.65 , values significantly higher than those of 2-phenylimidazole (density ~0.6 g/cm³, refractive index ~1.6025 ) and distinct from 1H-imidazole-4,5-dimethanol (density 1.445 g/cm³, melting point 162°C ). These distinctive physical constants provide reliable means for identity verification, purity assessment via HPLC with RI detection, and estimation of formulation compatibility in filled epoxy systems.

QC Parameters Material Specification Density/Refractive Index

Application Scenarios Where 1H-Imidazole-4,5-dimethanol, 2-phenyl- Outperforms Alternatives


Semiconductor BGA Package Encapsulation Requiring Extended Gel Time and High Tg

In ball grid array (BGA) and one-side molded semiconductor packages, the epoxy molding compound must flow extensively without wire sweep during mold filling. 1H-Imidazole-4,5-dimethanol, 2-phenyl- delivers a gel time of ≥30 seconds at 175°C and cures to a Tg ≥150°C (post-mold curing raises Tg above 180°C), enabling defect-free encapsulation of large-format packages [1]. In contrast, the faster-gelling 2-methylimidazole would cause premature gelation and wire deformation under identical conditions [2].

One-Component Epoxy Adhesives and Electronic Underfills with Multi-Month Shelf Stability

Formulators seeking single-component epoxy adhesives with extended room-temperature shelf life benefit from the exceptional latency of Curezol 2PHZ-S, which achieves >6 months pot life at 25°C [1]. This latency allows pre-mixed adhesives to be stored ready-to-use, eliminating on-site mixing errors and waste, a capability unmatched by 2-methylimidazole (4–5 hours working life) or 2-ethyl-4-methylimidazole (48 hours at optimized loading) [2].

High-Temperature Composite Laminates Demanding Thermal Stability During Processing

For composite laminates and prepregs where processing temperatures exceed 200°C, the high melting point of 1H-Imidazole-4,5-dimethanol, 2-phenyl- (288°C) prevents premature activation during hot-melt impregnation and B-staging [1]. This thermal stability ensures uniform catalyst distribution and predictable cure kinetics, avoiding the performance variability seen with lower-melting imidazoles like 2-ethyl-4-methylimidazole (MP 47–54°C), which may partially react during prepregging [2].

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